molecular formula C7H12O3 B1660442 Tert-butyl 2-oxopropanoate CAS No. 76849-54-2

Tert-butyl 2-oxopropanoate

Cat. No.: B1660442
CAS No.: 76849-54-2
M. Wt: 144.17 g/mol
InChI Key: YVZKICWRYOHMRD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 2-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds with a tert-butyl group have been found to exhibit unique reactivity patterns, with implications in biosynthetic and biodegradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxopropanoate can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the reaction of protected α-amino acids with tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .

Industrial Production Methods

In industrial settings, this compound is typically produced through the esterification of propanoic acid with tert-butyl alcohol. This process often involves the use of strong acid activators and excess reagents to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Propanoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Tert-butyl 2-oxopropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxopropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-oxopropanoate: Similar in structure but with an ethyl group instead of a tert-butyl group.

    Isopropyl 2-oxopropanoate: Similar in structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 2-oxopropanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity and stability of the compound. This steric effect can influence the compound’s behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

tert-butyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZKICWRYOHMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461850
Record name t-butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76849-54-2
Record name t-butyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxopropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate (2 g, 8.547 mmol) was dissolved in acetone (85.5 mL), and water (0.5 mL) was added. The flask was then cooled in a cold bath at −20° C. Small aliquots of N-bromosuceinimide (15.4 g, 85.47 mmol) were added over 20 minutes. The reaction mixture was stirred at the same temperature for further 30 minutes, and then quenched by adding an aqueous solution of sodium bicarbonate (7.18 g, 85.47 mmol in 90 mL of water). Insoluble material was removed by filtration. The filtrate was diluted in water (200 mL) and extracted with tert-butyl methyl ether (150 mL). The separated organic layer was washed with water and a saturated brine in order, then dried over anhydrous sodium sulfate, and then filtered. The filtrate was concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to obtain the target compound as pale yellow oil at a yield of 40%.
Name
tert-Butyl 2-methyl-1,3-dithiane-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
85.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods II

Procedure details

tert-Butyl pyruvate was prepared as follows: tert-butyl alcohol (444 mg, 6 mmol) and pyruvic acid (528 mg, 6 mmol) were dissolved in methylene chloride (30 mL) and cooled on an ice bath. Pyridine (948 mg. 0.97 mL, 12 mmol) was added, followed by addition of 1,1-dichloromethyl methyl ether (690 mg, 0.53 mL, 6 mmol). The reaction mixture was stirred for 1 h on an ice bath, warmed to room temperature and washed with 30 mL of 5% aqueous HCl, 30 mL of saturated aqueous NaHCO3, and 30 mL of saturated aqueous NaCl. The organic layer was dried over anhydrous MgSO4, filtered and solvent removed on a rotary evaporator to give tert-butyl pyruvate in quantitative yield, slightly contaminated with methylene chloride (as 1H NMR). Aliquots used for biological analyses were cleared of methylene chloride by short path vacuum distillation.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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